Pyrimidin-5-ylmethanesulfonyl chloride Pyrimidin-5-ylmethanesulfonyl chloride
Brand Name: Vulcanchem
CAS No.: 1017794-48-7
VCID: VC17813855
InChI: InChI=1S/C5H5ClN2O2S/c6-11(9,10)3-5-1-7-4-8-2-5/h1-2,4H,3H2
SMILES:
Molecular Formula: C5H5ClN2O2S
Molecular Weight: 192.62 g/mol

Pyrimidin-5-ylmethanesulfonyl chloride

CAS No.: 1017794-48-7

Cat. No.: VC17813855

Molecular Formula: C5H5ClN2O2S

Molecular Weight: 192.62 g/mol

* For research use only. Not for human or veterinary use.

Pyrimidin-5-ylmethanesulfonyl chloride - 1017794-48-7

Specification

CAS No. 1017794-48-7
Molecular Formula C5H5ClN2O2S
Molecular Weight 192.62 g/mol
IUPAC Name pyrimidin-5-ylmethanesulfonyl chloride
Standard InChI InChI=1S/C5H5ClN2O2S/c6-11(9,10)3-5-1-7-4-8-2-5/h1-2,4H,3H2
Standard InChI Key LSASRFHNGZNNHZ-UHFFFAOYSA-N
Canonical SMILES C1=C(C=NC=N1)CS(=O)(=O)Cl

Introduction

Structural Characteristics and Physicochemical Properties

Pyrimidin-5-ylmethanesulfonyl chloride (CAS: 1196145-67-1) belongs to the class of heteroaromatic sulfonyl chlorides. Its molecular formula is C5H4Cl2N2O2S\text{C}_5\text{H}_4\text{Cl}_2\text{N}_2\text{O}_2\text{S}, with a molecular weight of 227.068 g/mol . The compound features a pyrimidine core—a six-membered aromatic ring with two nitrogen atoms at the 1- and 3-positions—linked to a methanesulfonyl chloride group (-SO2_2Cl) at the 5-position. This electron-deficient aromatic system enhances electrophilicity, particularly at the sulfonyl chloride moiety, facilitating reactions with nucleophiles such as amines and alcohols .

Electronic and Steric Effects

The pyrimidine ring’s electron-withdrawing nature polarizes the sulfonyl chloride group, increasing its susceptibility to nucleophilic attack. Substituents on the pyrimidine ring, such as chlorine or trifluoromethyl groups, further modulate reactivity. For example, 2-chloro derivatives (e.g., (2-chloropyrimidin-5-yl)methanesulfonyl chloride) exhibit enhanced stability compared to unsubstituted analogs due to reduced electron density at the reaction site .

Table 1: Comparative Properties of Pyrimidine-Based Sulfonyl Chlorides

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Structural Feature
Pyrimidin-5-ylmethanesulfonyl chlorideC5H4Cl2N2O2S\text{C}_5\text{H}_4\text{Cl}_2\text{N}_2\text{O}_2\text{S}227.068Unsubstituted pyrimidine ring
(2-Chloropyrimidin-5-yl)methanesulfonyl chlorideC5H4Cl2N2O2S\text{C}_5\text{H}_4\text{Cl}_2\text{N}_2\text{O}_2\text{S}227.068Chlorine at pyrimidine C2
Pyridin-2-ylmethanesulfonyl chlorideC6H6ClNO2S\text{C}_6\text{H}_6\text{Cl}\text{NO}_2\text{S}191.64Pyridine ring instead of pyrimidine

Synthetic Methodologies

Chlorination of Pyrimidinemethanol Derivatives

A common route involves the chlorination of pyrimidin-5-ylmethanol using phosphorus oxychloride (POCl3_3) or thionyl chloride (SOCl2_2). The reaction proceeds via nucleophilic substitution, where the hydroxyl group is replaced by chlorine, followed by sulfonation. For example:

  • Step 1: Pyrimidin-5-ylmethanol+SOCl2Pyrimidin-5-ylmethyl chloride\text{Pyrimidin-5-ylmethanol} + \text{SOCl}_2 \rightarrow \text{Pyrimidin-5-ylmethyl chloride}

  • Step 2: Pyrimidin-5-ylmethyl chloride+ClSO3HPyrimidin-5-ylmethanesulfonyl chloride\text{Pyrimidin-5-ylmethyl chloride} + \text{ClSO}_3\text{H} \rightarrow \text{Pyrimidin-5-ylmethanesulfonyl chloride}
    This method yields high purity (>95%) but requires careful control of reaction conditions to avoid over-chlorination .

Direct Sulfonation of Pyrimidine Intermediates

Alternative approaches utilize pyrimidine precursors with pre-installed sulfonic acid groups, which are subsequently converted to sulfonyl chlorides using PCl5_5 or other chlorinating agents. For instance, reacting 5-(chlorosulfonyl)pyrimidine with methyl Grignard reagents generates the target compound .

Applications in Medicinal Chemistry

Antimicrobial Agents

Pyrimidin-5-ylmethanesulfonyl chloride serves as a key intermediate in synthesizing sulfonamide derivatives with broad-spectrum antimicrobial activity. For example, Bassyouni et al. (2021) reported pyrimidine-sulfonamide hybrids exhibiting minimum inhibitory concentrations (MIC) of 5–17 μg/mL against Staphylococcus aureus and Escherichia coli, attributed to the sulfonyl group’s ability to disrupt bacterial cell wall synthesis .

Anticancer Therapeutics

The compound’s reactivity enables its use in constructing multitargeted inhibitors. Scaletti et al. (2023) designed pyrrolo[3,2-d]pyrimidine antifolates incorporating sulfonyl chloride moieties, which inhibit serine hydroxymethyltransferase (SHMT) and glycinamide ribonucleotide formyltransferase (GARFTase) in pancreatic cancer cells . Co-crystallization studies revealed that the sulfonyl group forms critical hydrogen bonds with SHMT2’s Gly170 and Leu172 residues, achieving IC50_{50} values <10 nM .

Comparative Analysis with Structural Analogs

Table 2: Biological Activity of Pyrimidine Sulfonyl Chlorides vs. Analogs

CompoundTarget PathwayIC50_{50}/MICSelectivity Notes
Pyrimidin-5-ylmethanesulfonyl chlorideBacterial cell wall synthesis5–17 μg/mL Broad-spectrum activity
Pyrrolo[3,2-d]pyrimidine antifolateSHMT2/GARFTase2.8 nM High selectivity for mitochondrial isoforms
2-Pyridinemethanesulfonyl chlorideAntibacterial25–200 μg/mL Limited to Gram-positive strains

The presence of the pyrimidine ring in Pyrimidin-5-ylmethanesulfonyl chloride enhances DNA intercalation potential compared to pyridine-based analogs, making it more effective in targeting topoisomerase enzymes .

Future Directions and Challenges

Ongoing research aims to optimize the pharmacokinetic properties of sulfonyl chloride derivatives. Challenges include improving metabolic stability and reducing off-target effects. Computational modeling, such as molecular dynamics simulations of SHMT2-inhibitor complexes, is being employed to design derivatives with higher binding affinities . Additionally, green chemistry approaches are under exploration to replace POCl3_3 with less hazardous reagents in large-scale synthesis .

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